molecular formula C14H7ClFNO2 B14069129 2-(3-Chloro-2-fluorophenyl)-1H-isoindole-1,3(2H)-dione CAS No. 105743-94-0

2-(3-Chloro-2-fluorophenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14069129
CAS No.: 105743-94-0
M. Wt: 275.66 g/mol
InChI Key: UTDSMIPETKJRAU-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The specific compound features a 3-chloro-2-fluorophenyl group attached to the isoindole core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- typically involves the reaction of phthalic anhydride with an appropriate amine derivative. The process can be summarized as follows:

    Starting Materials: Phthalic anhydride and 3-chloro-2-fluoroaniline.

    Reaction Conditions: The reaction is usually carried out in a solvent such as toluene or xylene, under reflux conditions.

    Catalysts: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

    Oxidation and Reduction: It can undergo oxidation to form quinone derivatives or reduction to yield amine derivatives.

    Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.

Comparison with Similar Compounds

  • 1H-Isoindole-1,3(2H)-dione, 2-phenyl-
  • 1H-Isoindole-1,3(2H)-dione, 2-(3-chlorophenyl)-
  • 1H-Isoindole-1,3(2H)-dione, 2-(3-fluorophenyl)-

Comparison: 1H-Isoindole-1,3(2H)-dione, 2-(3-chloro-2-fluorophenyl)- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these substituents can enhance its stability, solubility, and overall effectiveness in various applications.

Properties

CAS No.

105743-94-0

Molecular Formula

C14H7ClFNO2

Molecular Weight

275.66 g/mol

IUPAC Name

2-(3-chloro-2-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7ClFNO2/c15-10-6-3-7-11(12(10)16)17-13(18)8-4-1-2-5-9(8)14(17)19/h1-7H

InChI Key

UTDSMIPETKJRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C(=CC=C3)Cl)F

Origin of Product

United States

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